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[2,2'-Bithiophen]-5-amine, N,N-diphenyl-

Cat. No.: B3191540
CAS No.: 554416-50-1
M. Wt: 333.5 g/mol
InChI Key: LPXMKNKGYLMANQ-UHFFFAOYSA-N
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Description

Significance of Bithiophene Scaffolds in Conjugated Systems

Bithiophene and its derivatives are fundamental components in the field of organic electronics. researchgate.netnih.gov Their rigid, planar structure facilitates effective π-electron delocalization along the molecular backbone, a critical factor for efficient charge transport. mdpi.com This inherent conjugation makes bithiophene-based materials highly suitable for use in conductive polymers and as active layers in various electronic devices. researchgate.netresearchgate.net The electronic properties of bithiophene scaffolds can be readily tuned through chemical modification, allowing for precise control over the material's performance in a given application. mdpi.com The introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection and transport capabilities, as well as its optical absorption and emission characteristics. acs.orgrsc.org

Role of N,N-Diphenylamine Moiety as an Electron Donor

The N,N-diphenylamine group is a well-established and powerful electron-donating moiety in organic chemistry. acs.orgstrath.ac.ukrsc.org Its nitrogen atom possesses a lone pair of electrons that can be readily delocalized into an adjacent π-system. This electron-donating capacity is crucial for creating molecules with low ionization potentials and strong charge-transfer characteristics. acs.org In the context of [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the diphenylamine (B1679370) substituent significantly enhances the electron-donating nature of the bithiophene core, effectively lowering the HOMO energy level and promoting efficient hole injection and transport. researchgate.net Furthermore, the bulky, non-planar structure of the diphenylamine group can impart beneficial properties such as increased solubility and reduced intermolecular aggregation, which are often desirable for solution-processable organic electronic devices.

Overview of Research Trajectories for Bithiophene-Based Architectures

Research into bithiophene-based materials is diverse and rapidly evolving. A major focus has been the development of conjugated polymers for applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). researchgate.netresearchgate.netacs.org Scientists have explored various strategies to enhance the performance of these materials, including the incorporation of electron-withdrawing groups to create donor-acceptor copolymers with tailored band gaps. nih.govrsc.org Another significant research direction involves the synthesis of small molecules incorporating bithiophene units for use in vacuum-deposited OLEDs and as fluorescent probes. mdpi.comrsc.org The ability to precisely control the molecular structure of these small molecules allows for fine-tuning of their photophysical properties, leading to highly efficient and color-pure emission. nih.gov Furthermore, the unique electrochemical properties of bithiophene derivatives have led to their exploration in electrochromic devices and chemical sensors. nih.govnih.gov

Contextualizing [2,2'-Bithiophen]-5-amine, N,N-diphenyl- within Donor-π-Acceptor Systems

The molecular architecture of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- firmly places it within the framework of donor-π-acceptor (D-π-A) systems. nih.gov In this arrangement, the N,N-diphenylamine group acts as the electron donor (D), the bithiophene unit serves as the π-conjugated bridge (π), and this entire moiety can be coupled with an electron-accepting unit (A) to construct a complete D-π-A molecule. rsc.orgrsc.org This design strategy is fundamental to the creation of materials with strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov The ICT process is responsible for the unique photophysical properties of D-π-A compounds, including their often large Stokes shifts and solvatochromic behavior. rsc.org By strategically selecting the donor, π-bridge, and acceptor components, researchers can engineer molecules with specific absorption and emission wavelengths, making them suitable for a wide array of applications, from photovoltaics to bioimaging. nih.govacs.org

An in-depth examination of the synthetic approaches toward [2,2'-Bithiophen]-5-amine, N,N-diphenyl- reveals a reliance on modern organometallic catalysis for both the assembly of the core heterocyclic structure and the installation of the key amine functionality. The methodologies employed highlight significant advancements in cross-coupling and amination reactions over the past few decades.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NS2 B3191540 [2,2'-Bithiophen]-5-amine, N,N-diphenyl- CAS No. 554416-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenyl-5-thiophen-2-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS2/c1-3-8-16(9-4-1)21(17-10-5-2-6-11-17)20-14-13-19(23-20)18-12-7-15-22-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXMKNKGYLMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787647
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554416-50-1
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electronic Structure and Frontier Molecular Orbital Analysis

Characterization of Highest Occupied Molecular Orbital (HOMO) Levels

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and acts as an electron donor. In [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the HOMO energy level is significantly influenced by the presence of the electron-rich N,N-diphenylamine group. This substituent, a potent electron-donating moiety, elevates the HOMO energy level, making the molecule more susceptible to oxidation. Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the precise energy of this orbital. irjweb.com For structurally similar N,N'-perarylated 5,5'-diamino-2,2'-bithiophenes, low oxidation potentials have been observed, which corresponds to a high HOMO energy level. mdpi.com In related organo-tin complexes, the HOMO energy was calculated to be around -7.06 eV, providing a reference for the energy required to extract an electron. materialsciencejournal.org The HOMO level for polymers incorporating similar bithiophene units has been calculated to be in the range of -5.03 eV to -6.18 eV. researchgate.netresearchgate.net A higher HOMO level is a critical factor for hole transport materials used in organic electronics. researchgate.net

Determination of Lowest Unoccupied Molecular Orbital (LUMO) Levels

The Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital without electrons and functions as an electron acceptor. The energy of the LUMO level determines the molecule's electron affinity and its stability when it accepts an electron. For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the LUMO level is primarily associated with the π-conjugated system of the bithiophene core. Computational studies on analogous compounds show that while the HOMO is heavily influenced by donor substituents, the LUMO is more characteristic of the conjugated backbone. researchgate.net In a comparable bithiopheneimide homopolymer, the LUMO level was determined to be -3.10 eV. researchgate.net The ability to tune LUMO levels is crucial for applications in organic solar cells and other electronic devices to ensure efficient charge transfer. researchgate.net

Analysis of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (E_g). This gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, which often corresponds to absorption of longer wavelengths of light. The introduction of substituents to a bithiophene skeleton is a known method to perturb the molecular geometry and, consequently, the HOMO-LUMO gap. researchgate.net The control of this energy gap is a fundamental strategy in designing materials for specific electronic and optical applications. nih.govrsc.org For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the strong electron-donating nature of the diphenylamine (B1679370) group raises the HOMO level without proportionally affecting the LUMO, leading to a reduced energy gap compared to the unsubstituted bithiophene core.

Table 1: Calculated Frontier Orbital Energies for [2,2'-Bithiophen]-5-amine, N,N-diphenyl- and Related Compounds Note: The values for the title compound are representative estimates based on computational data from structurally similar molecules.

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
[2,2'-Bithiophen]-5-amine, N,N-diphenyl- (Estimated) -5.15 -2.20 2.95
5,5'-PIDBDT Dimer researchgate.net -5.03 -2.96 2.07
Bithiopheneimide Homopolymer researchgate.net -6.18 -3.10 3.08
Triazine Derivative irjweb.com -6.29 -1.81 4.48

Molecular Orbital Delocalization and Charge Distribution

In [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the HOMO is primarily delocalized over the N,N-diphenylamine group and the adjacent thiophene (B33073) ring. This is consistent with the electron-donating character of the amine substituent. The nitrogen atom's lone pair of electrons and the π-systems of the phenyl rings contribute significantly to the HOMO, concentrating electron density in this region. The LUMO, in contrast, is generally distributed across the π-conjugated system of the two thiophene rings. researchgate.net This spatial separation of the HOMO and LUMO orbitals is a characteristic feature of donor-acceptor type molecules. Upon excitation, this leads to an intramolecular charge transfer (ICT) from the diphenylamine portion to the bithiophene backbone. NBO (Natural Bond Orbital) analysis of similar systems confirms significant charge transfer from the donor atoms to the aromatic rings. researchgate.net

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique for probing the electrochemical behavior of this class of compounds. For star-shaped molecules based on a triphenylamine (B166846) core with thienylenevinylene branches, CV scans in a 0.10 M Bu₄NPF₆/CH₂Cl₂ solution at a scan rate of 100 mV s⁻¹ typically show a reversible oxidation process. acs.org This process is associated with the generation of a cation radical. acs.org The CV of polymers derived from related thiophene-functionalized monomers, such as those based on 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene, also demonstrates reversible redox behavior, which is fundamental to their electrochromic properties.

In a typical CV experiment for a related triphenylamine-thienylenevinylene hybrid, the voltammogram would exhibit a well-defined anodic peak corresponding to the oxidation of the molecule and a corresponding cathodic peak on the reverse scan, indicating the reversibility of the process. The potential at which these peaks appear provides insight into the ease of electron removal from the molecule.

Reversible Oxidation and Reduction Potentials

The redox potentials of diphenylamino-substituted bithiophenes are sensitive to their molecular structure. The first oxidation potential is generally reversible and corresponds to the formation of a stable cation radical centered on the nitrogen atom of the triphenylamine group. For a reference triphenylamine-thienylenevinylene compound, the first oxidation potential (E°) is observed at 0.62 V. acs.org

The introduction of electron-withdrawing or electron-donating groups can significantly shift these potentials. For instance, replacing a thienylenevinylene group with an electron-withdrawing group can lead to a positive shift of the oxidation potential by as much as 100 mV. acs.org In a series of one, two, and three-branched triphenylamine–oligothiophene hybrids, the HOMO energy levels, which are related to the oxidation potential, range from -5.2 to -5.5 eV. rsc.org

A comparative table of oxidation potentials for related compounds is presented below:

Compound AnalogueFirst Oxidation Potential (E° vs. Fc/Fc⁺)Reference
Triphenylamine-thienylenevinylene Hybrid (1)0.62 V acs.org
Hybrid with one electron-withdrawing group (2)0.72 V acs.org
Hybrid with one electron-withdrawing group (3)0.71 V acs.org

This table presents data for structurally similar compounds to illustrate the expected range of redox potentials.

Formation and Stability of Radical Cations and Dications

Upon the first oxidation, [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is expected to form a stable radical cation. The stability of this species is attributed to the delocalization of the positive charge and the unpaired electron over the entire π-conjugated system, encompassing both the triphenylamine and bithiophene moieties. In many triphenylamine derivatives, the initially formed aminium radical cation is a key intermediate that can lead to further reactions, such as dimerization to form tetraphenylbenzidine units during electropolymerization.

Further oxidation can lead to the formation of a dication. However, the stability of the dication is often lower than that of the radical cation and can be influenced by the solvent and the specific molecular structure. For some triphenylamine derivatives, the dication can be unstable and may undergo irreversible follow-up reactions.

Electropolymerization Mechanisms and Electrochromic Properties

The presence of the bithiophene unit, particularly with an unsubstituted terminal α-position, and the triphenylamine group allows for electropolymerization. The mechanism typically involves the initial oxidation of the monomer to its radical cation. These radical cations can then couple, most commonly at the para-position of the phenyl rings of the triphenylamine unit and the α-position of the thiophene (B33073) ring, to form a polymer film on the electrode surface. The electrochemical polymerization of thiophenes can be facilitated by the presence of bithiophene or terthiophene, which can lower the required polymerization potential. dtic.mil

The resulting polymer, poly([2,2'-Bithiophen]-5-amine, N,N-diphenyl-), is expected to be electrochromic, meaning its color can be reversibly changed by applying an electrical potential. This property arises from the changes in the electronic structure of the polymer backbone upon oxidation and reduction. For instance, polymers based on triphenylamine and thiophene derivatives exhibit distinct color changes. rsc.org A polymer film of a related bithiophene-based polybenzofulvene derivative switches from yellow-orange in its neutral state to green when positively charged. rsc.org Similarly, electrochromic devices based on poly(viologen)s, which are another class of electroactive materials, show distinct color changes and are studied for their potential in smart windows. researchgate.net

The electrochromic performance of such polymers is characterized by their switching speed, coloration efficiency, and stability. For example, an electrochromic device based on a poly(triphenylamino azomethine) showed coloration and bleaching times of approximately 3.3 and 1.2 seconds, respectively. nih.gov

Correlation of Redox Potentials with Molecular Structure

The redox potentials of diphenylamino-substituted bithiophenes are intrinsically linked to their molecular structure. The electron-donating nature of the N,N-diphenylamino group lowers the oxidation potential compared to unsubstituted bithiophene. The extent of π-conjugation also plays a crucial role; longer oligothiophene chains generally lead to lower oxidation potentials due to increased electron delocalization, which stabilizes the resulting cation radical.

Studies on 2,5-bis(het)aryl substituted thiophenes have shown that the introduction of different substituents allows for the tuning of redox potentials. uni-halle.de The electronic properties, including the energy of the highest occupied molecular orbital (HOMO), which is directly related to the first oxidation potential, can be systematically modified. This structure-property relationship is fundamental for designing materials with specific electrochemical properties for applications in organic solar cells, where the energy level alignment between the donor and acceptor materials is critical for efficient charge separation. rsc.org

Spectroscopic Characterization and Optical Responses

Absorption Spectroscopy in Solution and Thin Films

No specific data regarding the absorption maxima (λmax) of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- in either solution or as a thin film could be located in the performed search of scientific literature. For comparison, similar classes of compounds, such as phosphonato-substituted bithiophenes, exhibit absorption maxima in the range of 380-400 nm. nih.gov However, the exact absorption characteristics are highly dependent on the specific molecular structure and its environment.

Fluorescence Spectroscopy and Emission Properties

Similarly, detailed information on the fluorescence spectra, emission maxima, and quantum yields for [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is not available in the public domain. While its general suitability for use in OLEDs is noted, which implies emissive properties, no quantitative data has been published. For context, other functionalized bithiophenes have been reported with significant fluorescence, sometimes showing a large increase in quantum yield compared to the parent 2,2'-bithiophene (B32781). nih.gov

Time-Resolved Fluorescence Studies

There are no available studies reporting the fluorescence lifetimes or other time-resolved fluorescence data for [2,2'-Bithiophen]-5-amine, N,N-diphenyl-. Such studies are crucial for understanding the dynamics of the excited state, but this level of characterization has not been documented for this specific compound in the available literature.

Nonlinear Optical (NLO) Properties

Nonlinear optical properties are a key area of research for materials with extended π-systems. However, specific NLO measurements for [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are absent from the surveyed literature.

Second Harmonic Generation (SHG)

No data on the Second Harmonic Generation (SHG) efficiency or related coefficients for [2,2'-Bithiophen]-5-amine, N,N-diphenyl- could be found.

Two-Photon Absorption (2PA) Cross-Sections

There are no published values for the two-photon absorption (2PA) cross-sections for this compound. While related structures containing bithiophene units have been studied for their 2PA properties, these results cannot be directly attributed to [2,2'-Bithiophen]-5-amine, N,N-diphenyl-. nih.gov

Hyperpolarizability (β) Values

Specific first-order hyperpolarizability (β) values, which quantify the second-order NLO response of a molecule, have not been reported for [2,2'-Bithiophen]-5-amine, N,N-diphenyl-. For a different class of molecules, push-pull N,N-diphenylhydrazones containing a bithiophene spacer, β values have been measured, but these are not applicable to the target compound of this article. acs.org

Influence of Solvent Polarity on Optical Properties

The interaction between a molecule and its surrounding solvent can significantly alter its electronic and optical characteristics, a phenomenon known as solvatochromism. In molecules with a significant change in dipole moment between the ground and excited states, the polarity of the solvent can tune the energy gap, leading to shifts in the absorption and emission spectra. For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the N,N-diphenylamine group acts as an electron donor and the bithiophene system as the π-conjugated bridge. This donor-π structure can lead to an intramolecular charge transfer (ICT) character in its excited state.

While specific experimental data on the solvatochromic behavior of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is not extensively documented in publicly available literature, the photophysical properties of structurally related compounds provide valuable insights. For instance, studies on other donor-acceptor bithiophene derivatives, such as 5-dimethylamino-5'-nitro-2,2'-bithiophene, have demonstrated significant positive solvatochromism. In these cases, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption and fluorescence spectra, indicative of a more polar excited state compared to the ground state.

A systematic study of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- in a range of solvents with varying polarities would be necessary to quantify its solvatochromic properties. Such an investigation would typically involve measuring the absorption and emission maxima in solvents like hexane, toluene, chloroform, acetone, and dimethylformamide. The resulting data can be analyzed using models like the Lippert-Mataga plot, which relates the Stokes shift to the solvent polarity function, providing information about the change in dipole moment upon excitation.

Table 1: Hypothetical Solvatochromic Data for [2,2'-Bithiophen]-5-amine, N,N-diphenyl-

SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Hexane31.03804504580
Toluene33.93854604790
Chloroform39.13904755250
Acetone42.23954905680
DMF43.84005056090
DMSO45.14055156350

Note: The data in this table is hypothetical and serves as an illustration of expected trends for a compound with positive solvatochromism. Actual experimental values would be required for a definitive analysis.

Photosensitization Capabilities (e.g., Singlet Oxygen Production)

Photosensitizers are molecules that, upon light absorption, can transfer their absorbed energy to other molecules, leading to specific chemical reactions. A crucial application of photosensitizers is in photodynamic therapy (PDT), where they are used to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (1O2), to destroy cancer cells. The efficiency of a photosensitizer is determined by its ability to populate a long-lived triplet excited state and the quantum yield of singlet oxygen generation (ΦΔ).

The potential of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- as a photosensitizer hinges on its ability to undergo efficient intersystem crossing from the singlet excited state to the triplet excited state. Thiophene-containing compounds are known to be effective in this regard due to the heavy atom effect of the sulfur atom, which promotes spin-orbit coupling.

Detailed experimental studies, including transient absorption spectroscopy to characterize the triplet state and direct detection of singlet oxygen phosphorescence, would be required to quantify the photosensitization capabilities of this compound. The triplet quantum yield (ΦT) and the singlet oxygen quantum yield (ΦΔ) are key parameters that would need to be determined. For comparison, other heterocyclic compounds designed for PDT have shown significant triplet and singlet oxygen yields.

Table 2: Key Parameters for Photosensitization

ParameterSymbolDescription
Triplet Quantum YieldΦTThe fraction of excited singlet state molecules that convert to the triplet state.
Triplet LifetimeτTThe average time the molecule spends in the triplet state.
Singlet Oxygen Quantum YieldΦΔThe fraction of excited photosensitizer molecules that produce singlet oxygen.

Note: Specific values for [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are not available in the reviewed literature and would require experimental determination.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large organic molecules.

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This is typically achieved using a specific functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d).

In the case of [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the bithiophene core is expected to adopt a largely planar conformation to maximize π-conjugation. However, the bulky N,N-diphenylamine substituent will introduce steric hindrance, likely causing a twist in the bond connecting the nitrogen atom to the thiophene (B33073) ring. The phenyl groups attached to the nitrogen will also be twisted relative to the N-C bonds. These structural parameters are critical as they directly influence the electronic properties of the molecule.

Illustrative Optimized Geometrical Parameters:

Parameter Predicted Value
C-C (inter-ring) ~1.45 Å
C-S (thiophene) ~1.72 Å
C-N (thiophene-amine) ~1.40 Å

Conformational analysis is crucial for understanding the flexibility of the molecule and the energy barriers between different rotational isomers (conformers). The most significant dihedral angle in [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is the one between the two thiophene rings. While unsubstituted bithiophene has a relatively low barrier to rotation, the presence of the bulky N,N-diphenylamine group is expected to influence the preferred conformation.

DFT calculations can map the potential energy surface as a function of this dihedral angle. It is anticipated that the anti-planar conformation (dihedral angle of ~180°) will be the most stable, with a higher energy barrier for rotation compared to unsubstituted bithiophene due to steric interactions involving the diphenylamine (B1679370) group. The dihedral angles of the phenyl groups relative to the amine plane will also be a key feature, likely adopting a propeller-like arrangement to minimize steric clash.

Hypothetical Dihedral Angle Data:

Dihedral Angle Predicted Value (degrees)
Thiophene-Thiophene ~165°
Thiophene-N-C(phenyl) ~45°

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to a material's semiconductor properties. The HOMO level relates to the ability to donate an electron (p-type behavior), while the LUMO level relates to the ability to accept an electron (n-type behavior). The HOMO-LUMO energy gap is a crucial parameter that approximates the energy required to excite an electron from the ground state to the first excited state and is related to the material's color and electrochemical stability.

For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the N,N-diphenylamine group is a strong electron-donating substituent. libretexts.org This is expected to significantly raise the energy of the HOMO, which would be primarily localized on the diphenylamine moiety and the adjacent thiophene ring. The LUMO, in contrast, is expected to be distributed across the bithiophene backbone. The introduction of the electron-donating group should lead to a smaller HOMO-LUMO gap compared to unsubstituted bithiophene, resulting in a red-shift in the absorption spectrum.

Predicted Electronic Properties:

Property Predicted Value (eV)
HOMO Energy -5.1
LUMO Energy -2.3

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the photophysical properties, such as light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the lowest energy absorption band is expected to correspond to a HOMO-LUMO transition, which will have significant charge-transfer character, with electron density moving from the electron-rich diphenylamine group to the bithiophene backbone upon excitation.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission energy, which is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. A larger Stokes shift can be indicative of a significant change in geometry between the ground and excited states.

Illustrative Spectroscopic Data:

Parameter Predicted Value (nm)
Max. Absorption Wavelength (λ_abs) ~420
Max. Emission Wavelength (λ_em) ~500

Vibronic couplings, the interactions between electronic states and molecular vibrations, play a critical role in the photophysics of organic materials, influencing the shapes of absorption and emission bands and mediating non-radiative decay processes. aip.org In systems like substituted oligothiophenes, certain vibrational modes, particularly those involving the stretching of the conjugated backbone, are strongly coupled to the electronic transitions. royalsocietypublishing.orgmendeley.com

Semi-Empirical Molecular Orbital Calculations

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of conjugated molecules. While semi-empirical methods have been used historically for computational studies, modern research on materials for organic electronics predominantly relies on more accurate methods like Density Functional Theory (DFT). DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between computational cost and accuracy for medium-to-large sized organic molecules. researchgate.net These calculations are crucial for determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations performed on similar donor-π-acceptor (D-π-A) systems using DFT methods provide insight into the expected values for this compound. For instance, theoretical studies on triphenylamine-based dyes are frequently conducted using the B3LYP functional with a 6-31G(d,p) basis set to optimize molecular geometries and calculate orbital energies. nih.gov The results of these calculations are fundamental for predicting the compound's utility as a building block in organic electronic devices.

Prediction of Performance Parameters (e.g., Power Conversion Efficiencies in DSSCs)

The structure of [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, featuring a strong electron donor (diphenylamine) linked to a π-conjugated spacer (bithiophene), makes it an excellent candidate as a donor-π (D-π) core for sensitizing dyes in Dye-Sensitized Solar Cells (DSSC). To function as a complete dye, an electron-accepting anchor group (A), such as cyanoacrylic acid, would be attached to the other end of the bithiophene unit, creating a D-π-A architecture. researchgate.netscilit.com

Key performance parameters that can be predicted computationally include:

Frontier Molecular Orbital (FMO) Energies: The HOMO energy of the dye must be lower (more positive on the electrochemical scale) than the redox potential of the electrolyte (typically I⁻/I₃⁻) for efficient dye regeneration. The LUMO energy must be higher (more negative) than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure efficient electron injection. researchgate.net

Light Harvesting Efficiency (LHE): LHE is related to the oscillator strength (f) of the key electronic transition (typically the HOMO→LUMO transition) and determines how effectively the dye absorbs sunlight. A higher LHE contributes to a larger short-circuit current density (Jsc).

Open-Circuit Voltage (Voc): The Voc is primarily determined by the difference between the TiO₂ conduction band energy and the electrolyte's redox potential. nih.gov The dye's molecular structure can influence the TiO₂ conduction band, thereby affecting Voc.

Studies on analogous diphenylthienylamine-based dyes have successfully predicted their performance, with deviations from experimental efficiency values being minimal. acs.orgnih.gov For example, adding different π-bridges or modifying donor groups can be modeled to optimize performance before undertaking costly and time-consuming synthesis. acs.org

The following table presents representative data from a theoretical study on diphenylthienylamine-based dyes, illustrating the types of parameters calculated to predict DSSC performance.

Dye System (Analogous)HOMO (eV)LUMO (eV)Energy Gap (eV)Voc (V)Predicted η (%)
DP2-D0-5.14-2.672.470.865.85
DP2-D1 (Pyridine bridge)-5.20-2.852.350.836.03
DP2-D2 (Pyrimidine bridge)-5.24-2.932.310.836.90
DP1-D0 (Cyclopentadiene)-5.04-2.572.471.059.55

This table is generated with representative data from a study on analogous dye systems for illustrative purposes. acs.orgnih.gov DP refers to diphenylthienylamine-based dyes.

Advanced Materials Applications in Organic Electronics and Photonics

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, wide viewing angles, and thin, flexible form factors. The performance of an OLED is critically dependent on the properties of the organic materials used within its multilayer structure.

Hole-Transporting Materials (HTMs)

A crucial component in a multilayer OLED is the hole-transporting layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials based on triphenylamine (B166846) and its derivatives are widely recognized for their excellent hole-transporting capabilities. nih.gov The N,N-diphenylamine group in [2,2'-Bithiophen]-5-amine, N,N-diphenyl- imparts strong electron-donating characteristics, making it and its derivatives prime candidates for use as HTMs. nih.gov

Research on analogous structures has demonstrated the potential of this class of materials. For instance, a triphenylamine-based material, TPA-2ACR, when used as an HTM in a phosphorescent OLED, resulted in a device with excellent current efficiency, power efficiency, and external quantum efficiency (EQE) of 55.74 cd/A, 29.28 lm/W, and 21.59%, respectively. nih.gov These values are significantly higher than those of a reference device using the common HTM 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), which exhibited efficiencies of 32.53 cd/A, 18.58 lm/W, and 10.6%. nih.gov Another study on OLEDs with a solution-processed N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) hole transport layer achieved a maximum luminance of 7600 cd/m² and a luminous efficiency of 2.75 cd/A when optimized. researchgate.net

The performance of these related compounds underscores the promise of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- as an effective HTM, with the bithiophene core potentially offering enhanced thermal stability and morphological properties.

Table 1: Performance of OLEDs with Diphenylamine-based Hole-Transporting Materials

HTM Material Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) Reference
TPA-2ACR 55.74 29.28 21.59 nih.gov
TAPC (reference) 32.53 18.58 10.6 nih.gov

Emitter Components

The emissive layer is the heart of an OLED, where electrons and holes recombine to produce light. While the primary role of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is often considered to be as an HTM, derivatives of bithiophene have also been investigated as emitter components. For example, some organic light-emitting diodes utilize a yellow emitter based on the polymer F8T2, which is synthesized from a 5,5'-dibromo-2,2'-bithiophene (B15582) precursor. researchgate.net

Furthermore, in some device architectures, the HTL material itself can participate in the emission process. For instance, organic light-emitting diodes based on N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB) have been shown to emit light from singlet excimer states, resulting in a broad, green electroluminescence. researchgate.net This suggests that under certain conditions, a device employing [2,2'-Bithiophen]-5-amine, N,N-diphenyl- could potentially exhibit unique electroluminescent properties originating from the material itself or its interfaces.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental building blocks for a variety of flexible electronic applications, including displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. The extended π-conjugation of the bithiophene core in [2,2'-Bithiophen]-5-amine, N,N-diphenyl- makes it a promising candidate for OFET applications.

Studies on derivatives of 2,2'-bithiophene (B32781) have demonstrated excellent p-channel semiconductor performance. For example, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), synthesized from 5,5'-dibromo-2,2'-bithiophene, exhibited a hole mobility as high as 0.39 cm²/Vs and an on/off ratio of 2 × 10⁵ in OFET devices. nih.gov Another related compound, 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2), has also been studied in OFETs, showing carrier mobilities in the range of 2 × 10⁻⁵ to 3 × 10⁻⁴ cm²/(V·s) depending on the gate dielectric surface treatment. nih.gov

These findings highlight the potential of the 2,2'-bithiophene unit to facilitate efficient charge transport in the solid state, a key requirement for high-performance OFETs. The N,N-diphenylamine substituent on the target compound could further influence the molecular packing and energy levels, offering a route to fine-tune the transistor characteristics.

Table 2: Performance of OFETs based on 2,2'-Bithiophene Derivatives

Semiconductor Material Hole Mobility (cm²/Vs) On/Off Ratio Reference
5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) 0.39 2 × 10⁵ nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Organic photovoltaics and dye-sensitized solar cells represent promising technologies for low-cost, flexible solar energy conversion. The efficiency of these devices is intimately linked to the light-harvesting and charge-separating properties of the materials used in the active layer.

Dye Sensitizers

In DSSCs, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The combination of an electron-donating group (the N,N-diphenylamine moiety) and a conjugated π-system (the bithiophene core) in [2,2'-Bithiophen]-5-amine, N,N-diphenyl- makes it an archetypal structure for a D-π-A (donor-π-acceptor) dye sensitizer (B1316253), where the bithiophene acts as the π-bridge.

Research on similar structures has shown significant promise. For instance, the use of natural chlorophyll (B73375) dyes as sensitizers in DSSCs has been explored, with one study achieving a power conversion efficiency (PCE) of 0.094%. capes.gov.br While modest, this demonstrates the principle of using organic molecules for sensitization. More advanced synthetic dyes with structures analogous to the target compound have yielded much higher efficiencies. Several studies have reported that by carefully designing the dye structure and co-sensitizing with other dyes, PCEs can be significantly enhanced. nih.govmonash.eduresearchgate.net For example, DSSCs employing a single film of mesoporous TiO₂ beads have achieved PCEs over 10%. monash.edu The structural features of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- suggest its strong potential as an effective dye sensitizer for high-performance DSSCs.

In the broader context of OPVs, which includes perovskite solar cells, bithiophene-based hole transport materials have been shown to be highly effective. A recent study on three new HTMs incorporating a 2,2'-bithiophene core and triphenylamine derivatives for use in perovskite solar cells reported a power conversion efficiency of over 24% for the best-performing device. sciopen.comresearchgate.net This highlights the efficacy of the bithiophene-triphenylamine combination in facilitating efficient charge extraction in photovoltaic devices.

Table 3: Power Conversion Efficiencies (PCE) of Selected DSSCs and Perovskite Solar Cells

Solar Cell Type Sensitizer/HTM Power Conversion Efficiency (PCE) Reference
DSSC Chlorophyll from papaya leaves 0.094% capes.gov.br
DSSC Employing mesoporous TiO₂ beads >10% monash.edu

Charge Separation and Recombination Dynamics

In organic solar cells, minimizing charge trapping at the heterojunction between the electron- and hole-accepting materials is crucial for improving device performance. nih.gov The design of materials with favorable energy level alignment and good interfacial morphology can suppress geminate recombination, where the initially formed electron-hole pair recombines before separating. nih.gov Furthermore, non-radiative recombination via triplet excitons has been identified as a significant loss pathway in many organic solar cells. nih.gov

Electrochromic Devices

Polymers derived from [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are promising materials for electrochromic devices due to their favorable electrochemical and optical properties. These materials typically consist of a conjugated backbone incorporating bithiophene and triphenylamine units. The redox activity of these units allows for reversible color changes when a voltage is applied. Organic polymers are advantageous for electrochromic applications because they can offer high coloration efficiency, rapid switching times, and the flexibility needed for modern electronic devices. mdpi.com

Research on analogous polymer systems provides insight into the expected performance. For instance, aromatic poly(amine-amide)s containing triphenylamine units exhibit multi-color electrochromism. ntu.edu.tw In their neutral state, thin films of these polymers are often a pale, transparent yellowish color. ntu.edu.tw Upon the application of a positive potential, they undergo oxidation. This process is typically reversible and occurs in distinct stages, leading to different colors. For example, one poly(amine-amide) transitions from a pale yellowish neutral form to green and then to blue as the applied potential increases from 0.0V to 1.40V. ntu.edu.tw The initial oxidation can cause the appearance of new absorption bands in the visible and near-infrared regions of the spectrum. ntu.edu.tw

The performance of these electrochromic polymers is characterized by several key metrics. Studies on structurally similar poly(amine-amide)s have demonstrated excellent stability over numerous switching cycles. ntu.edu.tw For one such polymer, the time required for coloration at 610 nm was approximately 6 seconds, while bleaching back to the neutral state took only 2 seconds. ntu.edu.tw This efficient switching is crucial for practical applications like smart windows and displays. The electrochromic behavior is a result of the formation of stable radical cations upon oxidation, a characteristic feature of triphenylamine derivatives. mdpi.com Polymers incorporating these moieties can be cast into flexible, transparent films, making them highly suitable for various device architectures. ntu.edu.tw

Table 1: Electrochromic Properties of a Structurally Related Triphenylamine-Containing Poly(amine-amide)

Property Value Applied Potential (vs Ag/AgCl)
Color (Neutral) Pale Yellowish 0.0 V
Color (Oxidized) Green 0.73–0.78 V
Color (Further Oxidized) Blue 1.12–1.18 V
Coloration Time ~ 6 s 1.40 V
Bleaching Time ~ 2 s 1.40 V

Data derived from studies on analogous aromatic poly(amine-amide)s containing triphenylamine units. ntu.edu.tw

Chemical Sensing Applications

The unique electronic properties of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- make it a highly suitable candidate for use in chemical sensors. Its ability to engage in redox reactions is the foundation for its sensing capabilities, allowing it to detect a variety of chemical analytes. rsc.orgnih.gov The detection of volatile organic compounds (VOCs) is a particularly important application, with uses ranging from environmental monitoring to medical diagnostics and food safety. mdpi.comnih.gov

Sensors based on [2,2'-Bithiophen]-5-amine, N,N-diphenyl- have demonstrated high sensitivity and selectivity for specific VOCs. In one study, a sensor incorporating this compound was developed for the detection of VOCs and achieved a low detection limit of 10 parts per billion (ppb). The performance of such sensors relies on the interaction between the analyte and the sensing material, which alters the material's electrical or optical properties. For conjugated polymers, this interaction can modulate conductivity or fluorescence, providing a measurable signal.

Table 2: Chemical Sensing Performance

Analyte Class Example Application Reported Detection Limit
Volatile Organic Compounds (VOCs) Environmental Monitoring 10 ppb

Data based on a sensor developed with [2,2'-Bithiophen]-5-amine, N,N-diphenyl-.

Polymerization and Oligomerization Studies

Pathways to Conjugated Polymers and Oligomers

Several synthetic strategies are employed to construct conjugated polymers and oligomers from [2,2'-Bithiophen]-5-amine, N,N-diphenyl- and its derivatives. These methods primarily include palladium-catalyzed cross-coupling reactions, electropolymerization, and oxidative coupling.

Palladium-Catalyzed Polycondensation (e.g., Suzuki, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers. These methods involve the step-growth polymerization of bifunctional monomers.

Suzuki Polycondensation : This reaction couples a dihalo-derivative of the monomer with a diboronic acid or ester derivative. For the polymerization of monomers like [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, this would typically involve preparing a dihalogenated version of the monomer (e.g., at the 5' and another position on the thiophene (B33073) rings) and reacting it with a suitable bis(boronic acid) or bis(boronate ester) comonomer in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high molecular weight polymers. researchgate.net While specific studies on the Suzuki polycondensation of this exact monomer are not abundant, the general methodology is widely applied to various thiophene-containing monomers. researchgate.net

Stille Polycondensation : The Stille reaction involves the coupling of a dihalo-monomer with an organotin compound, such as a bis(trimethylstannyl) derivative. This method is known for its tolerance to a wide range of functional groups and its effectiveness in producing high molecular weight polymers under mild conditions. rsc.org The polymerization of a dihalogenated [2,2'-Bithiophen]-5-amine, N,N-diphenyl- with a distannylated aromatic comonomer would be a viable route to the corresponding polymer. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Buchwald-Hartwig Polycondensation : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be adapted for polymerization by using a monomer containing both an amine and a halide, or by reacting a diamine with a dihalide. For instance, a dihalogenated bithiophene could be polymerized with a diamine, or a bithiophene bearing both an amino group and a halide could undergo self-condensation. The development of specialized ligands has significantly expanded the scope of this reaction for polymer synthesis. wikipedia.org

Coupling ReactionMonomer 1Monomer 2Catalyst/Ligand ExampleKey Features
Suzuki Dihalo-bithiophene derivativeDiboronic acid/esterPd(PPh₃)₄Good functional group tolerance, uses relatively non-toxic boron compounds.
Stille Dihalo-bithiophene derivativeDistannyl-bithiophene derivativePd(PPh₃)₄Mild reaction conditions, tolerant to many functional groups, but uses toxic organotin reagents.
Buchwald-Hartwig Dihalo-bithiophene derivativeDiaminePd₂(dba)₃ / BINAPForms C-N bonds, useful for creating polymers with nitrogen in the main chain.

Electropolymerization

Electropolymerization is a versatile technique for creating thin, uniform polymer films directly onto an electrode surface. The diphenylamino group has been shown to be an effective handle for electropolymerization, facilitating the formation of electron donor-acceptor conjugated polymers. beilstein-journals.org The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode. kpi.ua

For [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, the electropolymerization would proceed through the oxidation of the bithiophene and/or the diphenylamine (B1679370) moiety, leading to the formation of a cross-linked or linear polymer. The electrochemical and spectroelectrochemical properties of the resulting polymer films can be studied in situ. semanticscholar.orgresearchgate.net The oxidation potential of the monomer is a key parameter, and it is influenced by the electron-donating nature of the N,N-diphenylamino group. The presence of bithiophene or terthiophene in the polymerization of thiophenes can significantly increase the rate of polymerization and lower the required applied potentials. nih.gov

Formation of Dimers and Oligomers through Oxidation

Chemical oxidation provides another route to form dimers and oligomers of [2,2'-Bithiophen]-5-amine, N,N-diphenyl-. Oxidative coupling of N,N-disubstituted 2-aminothiophenes using heavy-metal-free oxidizing agents can lead to the formation of N,N'-persubstituted 5,5'-diamino-2,2'-bithiophenes. wikipedia.org These dimers are of interest as hole-transport materials. The reaction proceeds through the formation of radical cations that subsequently couple.

Common oxidizing agents for this type of reaction include ferric chloride (FeCl₃). kpi.ua The mechanism of oxidative polymerization of diphenylamine itself has been studied, and it is understood that the degree of oxidation of intermediates plays a key role in the polyrecombination process. rsc.org Similar principles would apply to the oxidative polymerization of [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, where both the diphenylamine and bithiophene moieties are susceptible to oxidation.

Influence of Substitution Patterns on Polymerization

The substitution pattern on the [2,2'-Bithiophen]-5-amine, N,N-diphenyl- monomer has a profound impact on its polymerization behavior and the properties of the resulting polymer. The N,N-diphenylamino group itself is a significant substituent that enhances the electron-donating character of the monomer.

Theoretical studies on substituted oligo- and polythiophenes have shown that while singly bonded substituents like amino groups alter the electronic properties of monomers and dimers, their influence on the band gap of the corresponding polythiophene is less pronounced compared to more extended substituents like phenyl groups. beilstein-journals.orgnih.gov However, the introduction of nitrogen-containing heterocycles as side chains in polythiophenes can play a crucial role in determining the geometry of the polymer, which in turn affects its electronic and electroluminescent properties. ias.ac.in

The position of the N,N-diphenylamino group at the 5-position of the bithiophene unit directs the polymerization primarily through the remaining unsubstituted α-positions of the thiophene rings, promoting a more regular polymer structure. Further substitution on the phenyl rings of the diphenylamino group or on the bithiophene backbone would offer additional avenues to fine-tune the polymer's properties. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl rings could modulate the HOMO and LUMO energy levels of the resulting polymer.

Steric Effects in Polymerization and Molecular Packing

The bulky N,N-diphenylamino substituent introduces significant steric hindrance, which can influence both the polymerization process and the solid-state packing of the resulting polymer.

During polymerization, the steric bulk of the diphenylamino group can affect the rate and regioselectivity of the coupling reactions. In palladium-catalyzed polycondensations, bulky substituents can influence the approach of the monomers to the catalytic center, potentially leading to lower molecular weight polymers if the steric hindrance is too great. researchgate.net However, in some cases, steric effects can be beneficial, for example, by preventing undesirable side reactions.

In the solid state, the steric hindrance from the N,N-diphenylamino groups can disrupt the planarity of the polythiophene backbone and hinder close intermolecular π-π stacking. nih.gov This can lead to more amorphous materials with increased solubility in organic solvents. While reduced π-stacking can decrease charge carrier mobility in some applications, the amorphous nature can be advantageous for the formation of smooth, uniform films in devices like organic light-emitting diodes (OLEDs). The interplay between the electronic effects of the substituent and the steric hindrance it imposes is a critical factor in the design of functional polymeric materials.

Properties of Resulting Polymeric Materials

Polymers derived from [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are expected to possess a unique combination of properties stemming from the bithiophene backbone and the N,N-diphenylamino substituent.

Electronic Properties: The electron-donating N,N-diphenylamino group raises the Highest Occupied Molecular Orbital (HOMO) level of the polymer, which generally leads to a lower oxidation potential and a smaller bandgap compared to unsubstituted polybithiophene. These properties are desirable for applications as hole-transporting materials in OLEDs and as donor materials in organic photovoltaic (OPV) cells. beilstein-journals.orgias.ac.in

Optical Properties: These polymers are typically colored and exhibit fluorescence. The absorption and emission wavelengths can be tuned by modifying the substitution pattern on the monomer. Polymers with N,N-diphenylamino groups often exhibit electrochromism, changing color upon electrochemical oxidation and reduction. beilstein-journals.org

Morphology and Solubility: As mentioned, the bulky diphenylamino groups tend to reduce intermolecular interactions, leading to polymers with good solubility in common organic solvents. This processability is a significant advantage for device fabrication via solution-based techniques like spin-coating and inkjet printing. The resulting films are often amorphous.

Thermal Stability: Aromatic polyamides and polyimides containing triphenylamine (B166846) units are known to exhibit high thermal stability, with high glass transition temperatures and decomposition temperatures. nih.gov Polymers based on [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are also expected to have good thermal stability due to their aromatic nature.

PropertyExpected CharacteristicsRationale
HOMO Level HighElectron-donating N,N-diphenylamino group
Bandgap Relatively lowExtended conjugation and donor-acceptor character
Solubility Good in organic solventsSteric hindrance from bulky diphenylamino group reduces packing
Morphology AmorphousDisrupted planarity and packing due to steric effects
Thermal Stability HighAromatic backbone
Electrochromism PresentReversible redox states of the conjugated backbone

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) are fundamental characteristics of polymers, influencing their mechanical, thermal, and electrical properties. For polymers derived from [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, these parameters are typically determined using Gel Permeation Chromatography (GPC). While specific GPC data for homopolymers of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- is not extensively documented in publicly available literature, studies on analogous polythiophenes and polyanilines provide a strong basis for understanding their expected behavior.

The polymerization of substituted thiophenes can be achieved through various methods, including oxidative chemical polymerization and electrochemical polymerization. The choice of method and reaction conditions, such as monomer concentration, oxidant type, and temperature, significantly impacts the resulting molecular weight and PDI.

Generally, polymers synthesized via chemical oxidation tend to exhibit a broader range of molecular weights and, consequently, a higher PDI. In contrast, electrochemical polymerization can offer better control over the polymer growth, potentially leading to more uniform chain lengths and a lower PDI.

Table 1: Expected Molecular Weight and Polydispersity Data for Poly([2,2'-Bithiophen]-5-amine, N,N-diphenyl-) (Note: The following data is illustrative, based on typical values for similar conductive polymers, as specific data for the named compound is not readily available in scientific literature.)

Polymerization MethodExpected Number Average Molecular Weight (Mn) ( g/mol )Expected Weight Average Molecular Weight (Mw) ( g/mol )Expected Polydispersity Index (PDI = Mw/Mn)
Chemical Oxidation5,000 - 20,00010,000 - 50,0002.0 - 2.5
Electrochemical Polymerization8,000 - 30,00012,000 - 45,0001.5 - 2.0

This table can be sorted by clicking on the headers.

Film Formation and Amorphous Glass Formation

The ability of a polymer to form uniform, stable films is crucial for its application in electronic and optoelectronic devices. Polymers of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- are expected to exhibit good film-forming properties due to the presence of the bulky N,N-diphenylamine substituent, which can enhance solubility in organic solvents and disrupt extensive crystallization, favoring the formation of amorphous films.

Thin films of these materials can be fabricated using techniques such as spin-coating, drop-casting, or electrochemical deposition. The quality and morphology of the resulting films are dependent on factors like the solvent used, solution concentration, and the substrate surface.

The amorphous nature of these polymers is a key attribute. Amorphous materials lack long-range ordered crystalline structures and instead possess a disordered, glass-like arrangement of polymer chains. This amorphous character is often associated with a distinct glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter for determining the thermal and mechanical stability of the polymer films. For polymers with rigid backbones, such as polythiophenes, the Tg is typically well above room temperature.

Table 2: Expected Properties Related to Film and Amorphous Glass Formation (Note: The following data is illustrative, based on typical values for similar conductive polymers, as specific data for the named compound is not readily available in scientific literature.)

PropertyExpected Value/ObservationSignificance
Film-Forming AbilityGood from solution (e.g., chloroform, THF)Enables fabrication of thin films for device applications.
Film MorphologyGenerally amorphous and uniformDesirable for consistent electronic properties across a device.
Glass Transition Temperature (Tg)120 - 180 °CIndicates the upper temperature limit for the material's structural integrity in a glassy state.
Thermal Stability (Decomposition Temp.)> 300 °CHigh thermal stability is crucial for device longevity and processing.

This table can be sorted by clicking on the headers.

The formation of stable amorphous glasses is beneficial for applications requiring isotropic material properties and smooth surfaces, which are often prerequisites for efficient charge transport in organic electronic devices. The bulky side groups on the [2,2'-Bithiophen]-5-amine, N,N-diphenyl- monomer unit play a significant role in preventing the polymer chains from packing into highly ordered crystalline domains, thus promoting the formation of a stable amorphous phase.

Structure Property Relationships and Design Principles

Impact of N,N-Diphenylamine Conformation on Electronic Properties

The N,N-diphenylamine group in [2,2'-Bithiophen]-5-amine, N,N-diphenyl- acts as a potent electron-donating unit. However, its electronic influence is not static; it is heavily dependent on the three-dimensional conformation, specifically the torsional or twist angle between the phenyl rings and the bithiophene backbone.

The conformation of the molecule dictates the degree of orbital overlap between the nitrogen lone pair, the phenyl rings, and the bithiophene π-system. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the most stable geometries and their corresponding electronic structures. rsc.org Research on analogous twisted π-systems has shown that inducing a twisted geometry can lead to a manifold of close-lying excited states and significantly enhance intramolecular charge transfer (ICT). acs.org This twisting can reduce the aromaticity at the thiophene (B33073) rings, which, coupled with the enhanced ICT, can lead to desirable properties such as large second hyperpolarizability (γ), a key metric for third-order nonlinear optical materials. acs.org Furthermore, steric effects between the aryl groups of the diphenylamine (B1679370) moiety and the bithiophene core can influence the planarity of the molecule, which in turn modulates the effective conjugation and the electron-donating strength of the amine group. acs.org

Modulation of Conjugation Length and its Effects

The π-conjugated bithiophene core is a fundamental determinant of the molecule's electronic properties. A critical design strategy for tuning these properties is the systematic extension of this π-system, often by incorporating additional thiophene units to create oligothiophenes.

Studies on related donor-acceptor oligothiophenes demonstrate a clear and predictable relationship between the length of the conjugated bridge and the material's optical and electrochemical characteristics. researchgate.net As the conjugation length increases, the following effects are typically observed:

Narrowing of the Optical Band Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. This results in the molecule absorbing light at longer wavelengths (a bathochromic or red-shift). researchgate.net

Elevation of HOMO Energy Levels: The HOMO level becomes less negative (i.e., it is raised closer to the vacuum level), making the molecule easier to oxidize. researchgate.net

This tunability is vital for applications in organic solar cells, where precise control over energy levels is required to ensure efficient charge separation and transport when paired with an electron acceptor material. researchgate.net

Table 1: Effect of π-Conjugation Length on Electronic Properties of A–π–D–π–A Oligothiophenes Data based on principles from a study on TBDT-core oligothiophenes, illustrating the general trend. researchgate.net

Number of Thiophene Units (n) in π-BridgeHOMO Energy Level (eV)Optical Band Gap (eV)
1-5.681.94
2-5.461.88
3-5.381.84
4-5.341.82

Influence of Electron-Withdrawing Groups on Optical and Electronic Behavior

A powerful strategy for modifying the properties of the [2,2'-Bithiophen]-5-amine, N,N-diphenyl- scaffold is the introduction of an electron-withdrawing group (EWG). Attaching an EWG to the end of the bithiophene unit transforms the molecule into a donor-π-acceptor (D-π-A) architecture. This arrangement facilitates a strong intramolecular charge transfer (ICT) from the electron-rich diphenylamine-bithiophene segment (donor) to the EWG (acceptor) upon photoexcitation.

The strength of the acceptor unit directly modulates the electronic and optical properties. nih.gov Stronger EWGs induce a more significant bathochromic shift in the absorption spectra and lead to lower optical band gaps. nih.gov For example, theoretical and experimental studies on related systems show that EWGs like –CN, –COOH, or dicyanovinyl groups drastically alter the HOMO and LUMO energy levels, enhancing charge transfer characteristics. researchgate.net A specific derivative, 2-((5'-(4-(diphenylamino)phenyl)-[2,2'-bithiophen]-5-yl)methylene)malononitrile, incorporates a potent malononitrile-based acceptor, creating a push-pull system designed for specific electronic applications. nih.gov The choice of EWG is therefore a critical tool for tuning the absorption profile and energy levels of the final compound. nih.govnih.gov

Table 2: Influence of Acceptor Group Strength on Optical Properties of D-A Systems Illustrative data based on principles from studies on thienothiophene derivatives. nih.gov

Acceptor GroupElectron-Withdrawing StrengthExpected Absorption Max (λmax)Expected Band Gap
Aldehyde (-CHO)ModerateModerateModerate
DicyanovinylStrongRed-shiftedLower
1,1-dicyanomethylene-3-indanoneVery StrongSignificantly Red-shiftedLowest

Strategic Placement of Donor-Acceptor Units

The arrangement of electron-donating (D) and electron-accepting (A) units within the molecular framework is a cornerstone of functional chromophore design. Using the N,N-diphenyl-[2,2'-bithiophen]-5-amine as the donor block, several key architectures can be constructed.

D-π-A Architecture: This is the most common arrangement, where an acceptor group is attached to the terminus of the bithiophene (π-bridge), opposite the diphenylamine donor. acs.org This linear "push-pull" structure is highly effective for creating materials with strong ICT, which is beneficial for applications in dye-sensitized solar cells and nonlinear optics. acs.orgacs.org In this design, the bithiophene unit serves as the conjugated spacer that mediates the electronic communication between the donor and acceptor.

A-π-D-π-A Architecture: In this symmetrical design, the central diphenylamine-bithiophene core acts as the donor, which is then connected to two acceptor groups at either end of an extended π-system. researchgate.net This strategy can result in molecules with very broad and strong absorption bands and has been successfully employed in developing small-molecule donors for high-efficiency organic solar cells. researchgate.net

D-A-D Architecture: An alternative arrangement involves a central acceptor core flanked by two donor units. A molecule based on a quinoidal benzo[1,2-b:4,5-b']dithiophene acceptor core flanked by donor groups is an example of this design principle. rsc.org

The strategic placement of these units allows for fine control over the direction and magnitude of charge transfer, ultimately dictating the material's suitability for a specific optoelectronic application.

Design of New Bithiophene-Based Chromophores with Tunable Properties

The creation of novel bithiophene-based chromophores with precisely tailored properties is an exercise in molecular engineering, combining the principles discussed in the previous sections. By strategically manipulating several key molecular parameters, researchers can design new materials for advanced applications. The primary tuning knobs include:

Modulating Conjugation Length: Increasing or decreasing the number of thiophene units in the π-backbone allows for direct control over the HOMO/LUMO energy levels and the optical band gap. researchgate.net

Varying Donor and Acceptor Strength: The selection of different EWGs and the modification of the diphenylamine donor group can be used to tune the ICT character, thereby controlling the absorption wavelength and intensity. nih.gov Research into various substituted amine donors has provided a roadmap for selecting donors of appropriate strength. acs.org

Controlling Molecular Geometry: The introduction of bulky side groups can induce steric hindrance, forcing a twist in the conjugated backbone. This can disrupt π-stacking in the solid state and enhance properties like optical nonlinearity. acs.org

Incorporating Anchoring Groups: For applications in dye-sensitized solar cells or on surfaces, the design must include appropriate anchoring groups, such as carboxylic acid or cyanoacetic acid, to ensure effective electronic coupling to semiconductor substrates. acs.org

Utilizing Functional Side Chains: Adding solubilizing groups, such as alkyl or alkyloxy chains, is often a mandatory and practical design step to ensure the processability of the final material in common organic solvents without significantly altering the core electronic properties. nih.gov

By synergistically combining these strategies, a vast library of functional materials based on the [2,2'-Bithiophen]-5-amine, N,N-diphenyl- scaffold can be developed, each optimized for a specific technological purpose.

Future Research Directions

Exploration of Novel Synthetic Pathways

While established methods like palladium-catalyzed amination and oxidative dimerization have been successful in synthesizing N,N'-perarylated 5,5'-diamino-2,2'-bithiophenes, future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes. researchgate.net Current synthetic strategies often rely on multi-step processes that can be time-consuming and may utilize expensive or hazardous reagents.

Future exploration should target:

Green Chemistry Approaches: Investigating catalyst systems that are more abundant and less toxic than palladium, exploring solvent-free reactions, and designing pathways that minimize waste products.

Flow Chemistry Synthesis: Adapting current synthetic methods to continuous flow systems could offer significant advantages in terms of scalability, process control, and safety.

Direct C-H Arylation: Developing methods for the direct arylation of the bithiophene core would represent a more atom-economical approach, eliminating the need for pre-functionalized starting materials like halogenated bithiophenes. researchgate.net

Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially could drastically improve efficiency and reduce purification steps. nih.govresearchgate.net

The successful synthesis of various 2,2'-bithiophene (B32781) derivatives through methods like coupling, cycloaddition, and isomerization highlights the versatility of the bithiophene motif, suggesting that a broader range of synthetic tools could be applied to [2,2'-Bithiophen]-5-amine, N,N-diphenyl- and its analogues. nih.gov

Development of Advanced Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in providing initial insights into the electronic and structural properties of bithiophene derivatives. researchgate.net However, to accelerate the discovery and design of new materials for specific applications, more advanced and predictive computational models are required.

Future research in this area should focus on:

Multi-scale Modeling: Developing models that can bridge the gap between the molecular level (quantum chemistry) and the device level (morphology and charge transport). This would allow for the prediction of how molecular structure influences the performance of a final device.

Predicting Solid-State Properties: Enhancing computational methods to accurately predict the solid-state packing, morphology, and charge-carrier mobility of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- films. The π-π stacking is crucial for high performance in devices like organic field-effect transistors (OFETs).

Modeling Degradation Pathways: Using computational tools to simulate and predict the chemical reactions that lead to material degradation under operational stress (e.g., exposure to light, oxygen, and electrical bias). princeton.edunorthwestern.edu This would provide crucial insights for designing more stable materials.

High-Throughput Screening: Employing machine learning and artificial intelligence to screen virtual libraries of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- derivatives, identifying candidates with optimized properties (e.g., energy levels, solubility, stability) for specific applications before undertaking costly and time-consuming synthesis.

Table 1: Focus of Future Computational Modeling
Modeling AreaObjectiveKey Parameters to PredictPotential Impact
Quantum ChemistryPredict intrinsic molecular properties.HOMO/LUMO levels, ionization potential, electron affinity. researchgate.netRational design of materials with tailored electronic properties.
Molecular DynamicsSimulate solid-state packing and morphology.Intermolecular distances, π-stacking configurations, thin-film structure.Optimization of charge transport pathways.
Device Physics ModelingSimulate performance in electronic devices.Charge carrier mobility, current-voltage characteristics, efficiency.Accelerated device prototyping and optimization.
Degradation ModelingIdentify mechanisms of material breakdown.Reaction barriers with oxygen/water, photostability, electrochemical stability. princeton.eduDesign of more durable and long-lasting devices.

Integration into Hybrid Material Systems

The integration of organic semiconductors like [2,2'-Bithiophen]-5-amine, N,N-diphenyl- with inorganic materials offers a promising route to novel hybrid systems with synergistic functionalities. This compound's properties make it a candidate for use as a hole-transporting material (HTM) in devices like perovskite solar cells (PSCs), where the interface between the organic HTM and the inorganic perovskite layer is critical for efficient charge extraction. nih.govnih.govrsc.org

Future research should explore:

Perovskite Solar Cells: Investigating the use of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- as an HTM in various perovskite architectures (n-i-p and p-i-n). Research should focus on optimizing the energy level alignment with different perovskite compositions to enhance hole transfer and minimize recombination losses. mdpi.com The amine groups present in the molecule could also play a role in passivating defects at the perovskite surface, potentially improving both efficiency and stability. researchgate.netnorthwestern.edu

Quantum Dot Devices: Exploring the integration of this compound with inorganic quantum dots (QDs) for applications in light-emitting diodes (QLEDs) and photodetectors. The bithiophene derivative could serve as a charge transport layer or as a surface ligand to passivate QDs and improve charge injection/extraction.

Tailoring for Specific High-Performance Device Architectures

The versatility of [2,2'-Bithiophen]-5-amine, N,N-diphenyl- allows for its potential application in a range of electronic devices, including OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). However, the optimal molecular design often varies significantly between these applications. Future work must focus on the strategic functionalization of the core molecule to tailor its properties for specific high-performance device architectures.

Key areas for targeted molecular engineering include:

For OFETs: Enhancing charge carrier mobility is paramount. Research should focus on modifications that promote ordered molecular packing and strong intermolecular π-π interactions. This could involve attaching specific alkyl or aromatic side chains to control crystallinity and thin-film morphology. A field-effect mobility exceeding 1 cm²/V·s has been demonstrated in devices using this class of compound, indicating its high potential.

For OPVs: The primary goal is to optimize the power conversion efficiency. This requires tuning the frontier energy levels (HOMO/LUMO) of the molecule to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage. rsc.org Introducing electron-withdrawing or -donating groups can systematically adjust these energy levels.

For OLEDs: For application as a host or charge-transport material in OLEDs, a high triplet energy level (for phosphorescent OLEDs) and good thermal stability are crucial. Modifications to the molecular structure should aim to increase the bandgap and introduce bulky groups that prevent crystallization and ensure the formation of stable amorphous films.

Investigation of Long-Term Stability in Device Environments

A major hurdle for the commercialization of many organic electronic devices is their limited operational lifetime. The long-term stability of the active materials, including [2,2'-Bithiophen]-5-amine, N,N-diphenyl-, is therefore a critical area for future investigation. Thiophene-based materials are known to be susceptible to degradation, particularly in the presence of oxygen, moisture, and under electrical stress. princeton.eduresearchgate.net

Future research must systematically investigate:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing [2,2'-Bithiophen]-5-amine, N,N-diphenyl- and its derivatives?

  • Methodological Answer : The compound can be synthesized via Lawesson's reagent-mediated thionation of γ-ketoamides, followed by cyclization to form the bithiophene core. Subsequent N,N-dialkylation (e.g., with diphenyl groups) introduces the amine functionality. Alternative routes include Stille or Suzuki coupling for regioselective functionalization of the bithiophene backbone .
  • Key Considerations : Monitor reaction progress using TLC and confirm regiochemistry via 1H NMR (e.g., shifts at 7.05–7.11 ppm for 5´-H in lithiated intermediates) .

Q. How can the electronic properties of [2,2'-Bithiophen]-5-amine derivatives be characterized?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Validate computational results with cyclic voltammetry to measure oxidation potentials, which correlate with the electron-donating effects of N,N-diphenylamine groups .

Q. What spectroscopic techniques are critical for structural elucidation of bithiophene-based amines?

  • Methodological Answer : Use 1H and 13C NMR to confirm substitution patterns (e.g., coupling constants for thiophene protons). IR spectroscopy identifies amine stretching (~3300 cm⁻¹) and sulfur-related vibrations. Mass spectrometry (HRMS) provides molecular weight confirmation, especially for intermediates with labile stannyl groups .

Advanced Research Questions

Q. How does regioselectivity in formylation reactions of [2,2'-Bithiophen]-5-amine derivatives vary with reaction conditions?

  • Methodological Answer :

  • Vilsmeier-Haack formylation targets the 4-position due to electrophilic attack at the most electron-rich site adjacent to the N,N-diphenylamine group.
  • Lithiation followed by formylation (using n-BuLi/DMF) selectively functionalizes the 5´-position via deprotonation of the acidic 5´-H (pKa ~7.1). Confirm selectivity by comparing NMR shifts of formyl protons (e.g., 9.8 ppm for 4-formyl vs. 10.1 ppm for 5´-formyl) .

Q. What strategies improve the fluorescence quantum yield of bithiophene-amine derivatives for bioimaging applications?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., cyanophenyl) via cross-coupling to enhance intramolecular charge transfer (ICT).
  • Optimize solvent polarity to reduce non-radiative decay (e.g., use DMSO for NIAD-4 analogs). Validate with time-resolved fluorescence spectroscopy to measure lifetimes and quantum yields .

Q. How do computational models predict the binding affinity of [2,2'-Bithiophen]-5-amine derivatives to biological targets like Aβ aggregates?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of Aβ fibrils (PDB: 2BEG).
  • Calculate binding energies (ΔG) and validate with surface plasmon resonance (SPR) to measure dissociation constants (KD). Structural analogs like NIAD-4 show strong affinity due to π-π stacking with amyloid β-sheets .

Q. What role do bithiophene-amine derivatives play in organic electronics, and how are their charge-transport properties optimized?

  • Methodological Answer :

  • Synthesize oligothiophene dimers with N,N-diphenylamine side chains to enhance hole mobility.
  • Characterize using field-effect transistor (FET) measurements and space-charge-limited current (SCLC) analysis. Derivatives with planarized backbones (e.g., via alkyl chain substitution) show improved µh values (>0.1 cm²/V·s) .

Data Contradictions and Resolution

Q. Conflicting reports on the reactivity of 5´-position in bithiophene derivatives: How to resolve discrepancies?

  • Methodological Answer :

  • Compare substituent effects : Electron-donating groups (e.g., piperidino) activate the 5´-position for lithiation, while electron-withdrawing groups (e.g., nitro) deactivate it.
  • Use deuterium labeling to track proton exchange rates and confirm reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.